1-Chloroisoquinolin-8-ol
CAS No.: 1374651-67-8
Cat. No.: VC0168218
Molecular Formula: C9H6ClNO
Molecular Weight: 179.603
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374651-67-8 |
|---|---|
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.603 |
| IUPAC Name | 1-chloroisoquinolin-8-ol |
| Standard InChI | InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H |
| Standard InChI Key | GPLCYVVDUNEFIH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)O)C(=NC=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Identity
1-Chloroisoquinolin-8-ol is characterized by its molecular formula C9H6ClNO with a molecular weight of 179.6 g/mol. The compound is identified by its CAS number 1374651-67-8 and can be represented in various chemical notation systems including standardized identifiers. The structural representation of this compound reveals its bicyclic nature with specific functional groups that define its chemical behavior.
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-chloroisoquinolin-8-ol |
| InChI | InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H |
| InChI Key | FWRDHJBPGUUWIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=NC=C2)Cl |
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.60 g/mol |
Structural Features
The compound features an isoquinoline backbone, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic structure. It is characterized by two key functional groups that significantly influence its chemical behavior and potential applications. The chlorine atom at position 1 of the isoquinoline ring provides electron-withdrawing properties, while the hydroxyl group at position 8 contributes to hydrogen bonding capabilities and potential reactivity patterns.
The combination of these functional groups on the isoquinoline scaffold creates a unique electronic distribution throughout the molecule, influencing its reactivity, solubility, and potential interactions with biological systems. The planar nature of the aromatic system also contributes to its potential for π-π stacking interactions with other aromatic systems, which could be relevant for biological activity.
Physical Properties
Based on its molecular structure, 1-Chloroisoquinolin-8-ol likely exhibits several distinct physical properties that would be important considerations for researchers working with this compound. These properties influence its handling, storage, and application in various research contexts.
| Property | Description |
|---|---|
| Physical State | Solid at room temperature (typical for similar heterocyclic compounds) |
| Solubility | Likely moderately soluble in organic solvents such as alcohols, ethers, and chlorinated solvents; limited water solubility due to its aromatic nature |
| Stability | Potentially sensitive to strong oxidizing or reducing agents; relatively stable under standard laboratory conditions |
| Spectroscopic Properties | Would exhibit characteristic UV absorption due to aromatic system; distinctive NMR signals for aromatic protons and hydroxyl group |
Chemical Reactivity
Functional Group Reactivity
The reactivity of 1-Chloroisoquinolin-8-ol is largely determined by its two primary functional groups. These groups provide distinct reaction centers that can participate in various chemical transformations, making the compound versatile for synthetic applications.
The chlorine atom at position 1 represents an electrophilic site that can potentially undergo nucleophilic aromatic substitution reactions. This reactivity is enhanced by its position adjacent to the electron-deficient nitrogen in the isoquinoline ring, which activates the carbon-chlorine bond toward nucleophilic attack. This feature makes the compound valuable as a synthetic intermediate in the preparation of more complex isoquinoline derivatives.
The hydroxyl group at position 8 introduces phenol-like reactivity to the molecule. This group can participate in hydrogen bonding interactions and may undergo reactions typical of phenolic compounds, such as esterification, etherification, or oxidation. The hydroxyl group also influences the electronic properties of the aromatic system, potentially affecting the reactivity of other positions on the ring.
| Reaction Type | Description | Potential Applications |
|---|---|---|
| Nucleophilic Substitution | Replacement of the chlorine atom with various nucleophiles such as amines, thiols, or alkoxides | Synthesis of functionalized isoquinolines for medicinal chemistry |
| Electrophilic Aromatic Substitution | Reactions at available positions on the aromatic rings, such as halogenation, nitration, or sulfonation | Generation of more complex derivatives with modified properties |
| Hydroxyl Group Modifications | Formation of ethers, esters, or oxidation to ketones | Modulation of physical properties and biological activities |
| Coordination Chemistry | Potential metal chelation through the nitrogen and oxygen atoms | Development of metal complexes for catalysis or biological applications |
Synthesis and Preparation Methods
Reaction Considerations
The synthesis of 1-Chloroisoquinolin-8-ol would likely require careful consideration of several factors to achieve satisfactory results. These considerations would be essential for researchers attempting to prepare this compound in a laboratory setting.
| Consideration | Importance | Practical Implications |
|---|---|---|
| Regioselectivity | Ensuring proper positioning of functional groups on the isoquinoline scaffold | Selection of appropriate directing groups and reaction conditions |
| Reaction Conditions | Temperature, solvent, and catalyst selection significantly impact reaction outcome | Optimization studies would be necessary to maximize yield and selectivity |
| Purification Methods | Isolation of pure compound from reaction mixtures | Development of effective chromatographic or crystallization procedures |
| Scale-up Challenges | Adaptation of laboratory procedures to larger scale | Consideration of heat transfer, mixing, and safety factors |
Biological and Research Significance
Structure-Activity Relationships
The biological activity of 1-Chloroisoquinolin-8-ol is likely influenced by several key structural features that determine its interactions with biological targets. Understanding these structure-activity relationships is essential for rational design and development of related compounds with enhanced properties.
The isoquinoline core serves as a common pharmacophore in many bioactive compounds, providing a planar aromatic system that can participate in various binding interactions with proteins and other biological macromolecules. The specific substitution pattern in 1-Chloroisoquinolin-8-ol modifies the electronic and steric properties of this core scaffold.
The chlorine atom at position 1 can enhance binding to specific protein pockets through halogen bonding interactions and modify the electronic properties of the molecule. This substitution can significantly influence lipophilicity, membrane permeability, and metabolic stability, all of which are crucial factors for a compound's biological activity.
The hydroxyl group at position 8 provides a site for hydrogen bonding with biological targets, potentially enhancing binding affinity and specificity. This group can also participate in metabolic reactions, influencing the compound's pharmacokinetic properties and biological half-life.
| Research Field | Potential Applications | Relevance of 1-Chloroisoquinolin-8-ol |
|---|---|---|
| Medicinal Chemistry | Building block for drug discovery | Scaffold for developing novel bioactive compounds |
| Chemical Biology | Probes for studying biochemical pathways | Potential for specific interactions with biological targets |
| Materials Science | Development of functional materials | Aromatic system with potential for π-π stacking interactions |
| Catalysis Research | Development of new catalytic systems | Metal-binding properties through N and O atoms |
Analytical Methods for Characterization
Identification Techniques
For the identification and characterization of 1-Chloroisoquinolin-8-ol, several analytical techniques would be appropriate. These methods provide complementary information about the compound's structure, purity, and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structure elucidation and purity assessment. The 1H-NMR spectrum would show characteristic signals for the aromatic protons and the hydroxyl group, while 13C-NMR would confirm the carbon framework of the molecule. Two-dimensional NMR techniques could provide additional structural information about atom connectivity.
Mass spectrometry would confirm the molecular weight of 179.6 g/mol and provide a fragmentation pattern that is characteristic of the compound's structure. This technique would be particularly useful for confirming the presence of the chlorine atom, which produces a distinctive isotope pattern in the mass spectrum.
Infrared (IR) spectroscopy would identify functional groups, with characteristic absorption bands for the hydroxyl group and the aromatic system. UV-Visible spectroscopy would characterize the compound's chromophore, providing information about the electronic transitions in the molecule.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 1-Chloroisoquinolin-8-ol exist, each with its own distinct properties and potential applications. Comparing these related compounds provides insights into the structure-property relationships within this class of molecules.
| Compound | Structural Relationship | Key Differences | Potential Impact on Properties |
|---|---|---|---|
| Isoquinolin-8-ol | Parent compound without chlorine | Less electron-withdrawing character at position 1 | Different reactivity profile, potentially less electrophilic at position 1 |
| 1-Chloroisoquinoline | Lacks hydroxyl group at position 8 | Different hydrogen bonding capabilities | Altered solubility, crystal packing, and biological interactions |
| 8-Hydroxyquinoline | Different heterocyclic system | Different electronic distribution | Distinct metal chelation properties and biological activities |
Functional Comparison
The presence of both the chlorine and hydroxyl groups in 1-Chloroisoquinolin-8-ol results in unique properties that distinguish it from related compounds. These functional differences influence various aspects of the compound's behavior in chemical and biological systems.
The combination of these functional groups creates a unique electronic distribution throughout the molecule, affecting its reactivity toward various reagents. The electron-withdrawing effect of the chlorine atom, coupled with the electron-donating properties of the hydroxyl group, establishes an electronic polarization that influences reaction pathways and rates.
The steric considerations for molecular interactions are also distinct, with the chlorine atom providing a relatively large substituent at position 1 that can influence the molecule's three-dimensional shape and interaction with potential binding sites. This steric factor can be particularly relevant for biological activities and crystal packing arrangements.
The hydrogen bonding capabilities of 1-Chloroisoquinolin-8-ol, primarily through its hydroxyl group, differ from those of related compounds without this functional group. These hydrogen bonding interactions can influence solubility, melting point, and interactions with biological receptors or other molecules.
| Storage Aspect | Recommendation | Rationale |
|---|---|---|
| Container | Airtight, amber glass containers | Protection from atmospheric moisture and light-induced degradation |
| Temperature | Cool, dry conditions (preferably 2-8°C) | Reduction of potential thermal degradation or reactivity |
| Light Exposure | Protection from direct light | Prevention of photochemical reactions |
| Humidity | Low humidity environment | Minimization of hydrolysis or other moisture-induced reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume